Aflatoxin G2-d3

説明

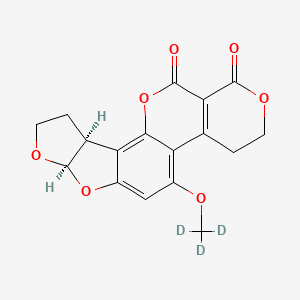

(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione is a complex organic compound with a unique structure that includes multiple fused rings and a methoxy group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione typically involves multiple steps, including the formation of the fused ring system and the introduction of the methoxy group. Common synthetic routes may involve the use of starting materials such as furan derivatives and chromene precursors, followed by cyclization reactions under specific conditions. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain groups with others, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学的研究の応用

Analytical Applications

Detection and Quantification

Aflatoxin G2-d3 is primarily utilized in analytical chemistry for the detection and quantification of aflatoxins in food products. The compound serves as an internal standard in mass spectrometry, particularly in multiple reaction monitoring (MRM) techniques. Recent advancements have demonstrated enhanced specificity for detecting aflatoxin G2 in complex matrices like plant-based foods using MRM3 technology. This method significantly improves signal-to-noise ratios, allowing for detection at concentrations as low as 0.4 ng/g .

Table 1: Detection Methods for this compound

| Method | Sensitivity | Matrix Type | Reference |

|---|---|---|---|

| MRM | 0.4 ng/g | Plant-based meats | SCIEX Technical Note |

| LC-MS/MS | Sub-ppb | Various food matrices | Nature Study |

| ESI-MS | High | Complex matrices | Nature Study |

Bioremediation Studies

Laccase-Mediated Detoxification

Research has shown that laccase enzymes can effectively detoxify aflatoxins, including this compound. A study highlighted that laccase has a higher affinity and detoxification rate for aflatoxin G2 compared to aflatoxin B1. The enzymatic process involves breaking the lactone ring structure of aflatoxins, which is crucial for their toxicity. The study concluded that optimizing laccase through molecular dynamics could enhance its effectiveness against aflatoxins .

Case Study: Laccase Detoxification

In an experimental setup, laccase was tested against varying concentrations of this compound. Results indicated a consistent detoxification trend leading to complete degradation within 96 hours, contrasting with the slower degradation of other aflatoxins like B1 .

Toxicological Assessments

Chronic Exposure Studies

Aflatoxins are known carcinogens, and chronic exposure to compounds like this compound poses significant health risks, particularly concerning liver cancer. Studies have shown that these toxins can cause DNA intercalation and epoxide-mediated alkylation of nucleobases, leading to mutagenesis and tumorigenesis .

Table 2: Toxic Effects of Aflatoxins

| Aflatoxin Type | Carcinogenic Potential | Mechanism of Action |

|---|---|---|

| Aflatoxin B1 | High | DNA intercalation |

| Aflatoxin G2 | Moderate | Epoxide-mediated alkylation |

| This compound | Moderate | Similar to G2 |

Food Safety and Regulation

Proficiency Testing in Mycotoxin Detection

The detection of aflatoxins, including G2-d3, is critical for food safety regulations. Proficiency tests conducted on various food matrices have shown varying levels of detection accuracy among laboratories. For example, results from proficiency tests indicated that while some laboratories could accurately quantify low levels of this compound, others struggled due to its low concentration near the limit of quantification (LOQ) .

作用機序

The mechanism of action of (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include modulation of signaling cascades or inhibition of specific enzymatic activities. Detailed studies are required to elucidate the exact molecular mechanisms .

類似化合物との比較

Similar Compounds

Similar compounds include other fused ring systems with methoxy groups, such as certain flavonoids and chromenes. These compounds share structural similarities but may differ in their specific functional groups and biological activities .

Uniqueness

What sets (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3’,2’:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione apart is its unique combination of fused rings and the presence of a deuterated methoxy group, which can influence its chemical reactivity and biological interactions .

生物活性

Aflatoxin G2-d3 (AFG2-d3) is a derivative of aflatoxin G2, a mycotoxin produced by certain molds, particularly Aspergillus flavus and Aspergillus parasiticus. Understanding the biological activity of AFG2-d3 is crucial due to its implications in food safety and human health. This article reviews the biological properties, mechanisms of action, and detoxification potential of AFG2-d3, supported by relevant studies and data.

Chemical Structure and Properties

AFG2-d3 is characterized by the chemical formula and is structurally similar to other aflatoxins. Its unique isotopic labeling (with deuterium) allows for the tracing of metabolic pathways and interactions in biological systems. The structure influences its biological activity, particularly its toxicity and carcinogenic potential.

Mechanisms of Toxicity

The biological activity of AFG2-d3 can be understood through its metabolic activation and subsequent effects on cellular processes:

- Metabolic Activation : AFG2-d3 is relatively non-toxic until it undergoes metabolic conversion to more potent forms, such as Aflatoxin G1 (AFG1). This conversion primarily occurs in the liver, facilitated by cytochrome P450 enzymes (CYPs) .

- Genotoxic Effects : Studies indicate that while AFG2 itself shows limited genotoxicity, its metabolites can form DNA adducts leading to mutations. For instance, AFG1 has been shown to induce G-to-T transversions in the TP53 gene, a common mutation associated with hepatocellular carcinoma (HCC) .

Comparative Toxicity

AFG2-d3 exhibits lower toxicity compared to other aflatoxins such as AFB1 and AFG1. Research indicates that:

- Carcinogenic Potency : AFB1 is known for its high carcinogenic potency across various species, whereas AFG2 has been classified as having inadequate evidence for carcinogenicity .

- Toxicological Studies : In vitro studies have demonstrated that AFG2-d3 does not significantly cause DNA damage or mutations in bacterial models .

Detoxification Mechanisms

Detoxification strategies for aflatoxins, including AFG2-d3, are critical in mitigating their harmful effects. Recent studies focus on enzymatic degradation using laccases, which are oxidoreductases capable of catalyzing the breakdown of phenolic compounds.

Laccase Activity

Research has shown that laccases can effectively detoxify aflatoxins under specific conditions. Key findings include:

- Kinetic Analysis : The detoxification kinetics of AFG2-d3 are better represented by Michaelis-Menten kinetics compared to AFB1, indicating a more predictable enzymatic interaction .

- Binding Affinity : Laccase exhibits a lower binding affinity for AFG2-d3 than for other substrates, suggesting that modifications to laccase structure could enhance detoxification efficacy .

Case Studies

Several case studies have explored the effects of aflatoxins, including AFG2-d3, on health outcomes:

- Epidemiological Evidence : In regions with high aflatoxin exposure, such as parts of Africa and Asia, studies have linked dietary aflatoxin intake to an increased risk of liver cancer, particularly in individuals co-infected with hepatitis B virus (HBV) .

- Animal Studies : Rodent models have been employed to study the long-term effects of aflatoxin exposure. For example, chronic exposure to low doses of AFB1 has resulted in significant liver tumor development .

Data Summary

| Study Type | Findings |

|---|---|

| Toxicity Studies | AFG2-d3 shows limited genotoxicity compared to AFB1; does not induce DNA damage in bacteria. |

| Detoxification | Laccase effectively detoxifies AFG2-d3; kinetic parameters suggest potential for optimization. |

| Epidemiological | High aflatoxin exposure correlates with increased liver cancer risk in HBV-infected populations. |

特性

IUPAC Name |

(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCVRWVBBXIRMA-QVDKJMHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217758-21-8 | |

| Record name | (7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-(methoxy-d3)-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran -1,12-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。